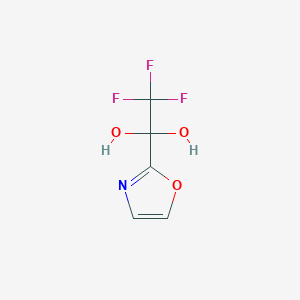

![molecular formula C21H16Cl2N2O3 B2547592 2-(2,4-dichlorophenoxy)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide CAS No. 393837-37-1](/img/structure/B2547592.png)

2-(2,4-dichlorophenoxy)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

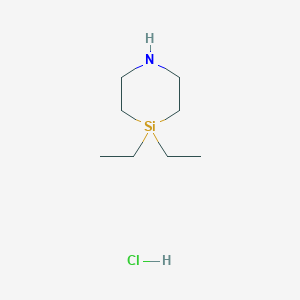

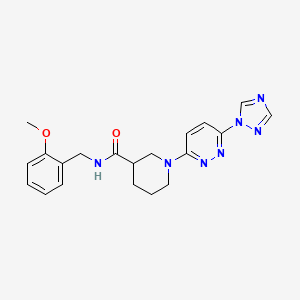

2-(2,4-dichlorophenoxy)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide is a useful research compound. Its molecular formula is C21H16Cl2N2O3 and its molecular weight is 415.27. The purity is usually 95%.

BenchChem offers high-quality 2-(2,4-dichlorophenoxy)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dichlorophenoxy)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

- Application : Researchers have found that strains of Delftia acidovorans cultivated in the presence of ®-2-(2,4-dichlorophenoxy)propionate exhibit enhanced degradation of 2,4-dichlorophenoxyacetate (2,4-D) . This improvement is attributed to posttranslational oxidative modification of the key enzyme ®-2-(2,4-dichlorophenoxy)propionate/α-ketoglutarate-dependent dioxygenases (RdpA) . These modifications enhance substrate specificity and adapt the degradative potential to various phenoxyalkanoate herbicides .

- Application : Researchers have explored the use of Pd-anchored Ni(OH)₂/Ni-foam bifunctional electrodes for the reductive dechlorination of COCs. The compound 2,4-dichlorophenoxyacetic acid (2,4-D) serves as a probe molecule. This approach aims to reduce the loading of Pd and improve efficiency in dechlorination processes .

- Application : Scientists have investigated controlled release formulations of pesticides to mitigate volatilization and leaching risks. The compound 2,4-D is relevant in this context. Such formulations can enhance the efficacy of herbicides while minimizing environmental impact .

Environmental Bioremediation

Electrocatalytic Dechlorination

Controlled Release Formulations

Leibeling, S., Maeß, M. B., Centler, F., Kleinsteuber, S., von Bergen, M., Thullner, M., Harms, H., & Müller, R. H. (2013). Posttranslational oxidative modification of ®-2-(2,4-dichlorophenoxy)propionate/α-ketoglutarate-dependent dioxygenases (RdpA) leads to improved degradation of 2,4-dichlorophenoxyacetate (2,4-D). Environmental Microbiology, 15(4), 1104–1115. DOI:10.1111/1462-2920.12039

Zhang, Y., Wang, Y., Li, Y., & Wang, X. (2019). Enhanced electrocatalytic dechlorination of 2,4-dichlorophenoxyacetic acid using Pd-anchored Ni(OH)₂/Ni

Mechanism of Action

Target of action

2,4-Dichlorophenoxyacetic acid primarily targets plant growth hormones, specifically auxins . It is a synthetic auxin, structurally similar to indole-3-acetic acid (IAA), which is a naturally occurring plant hormone .

Mode of action

2,4-Dichlorophenoxyacetic acid mimics the action of IAA, causing uncontrolled growth in meristematic tissues of the plant . It can also inhibit the synthesis of DNA and proteins, thereby disrupting normal plant growth and development .

Biochemical pathways

The compound affects the auxin signaling pathway, leading to uncontrolled cell division and growth . This can result in the death of the plant, particularly in broadleaf plants and some types of algae .

Result of action

The ultimate effect of 2,4-Dichlorophenoxyacetic acid is typically the death of the plant or algal cells due to uncontrolled growth and disruption of normal cellular processes .

Action environment

Environmental factors such as temperature, light, and pH could potentially influence the action, efficacy, and stability of 2,4-Dichlorophenoxyacetic acid. For instance, it decomposes in the presence of water and ultraviolet light to form polymeric humic acids .

properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Cl2N2O3/c1-2-25-17-8-7-16(13-4-3-5-14(20(13)17)21(25)27)24-19(26)11-28-18-9-6-12(22)10-15(18)23/h3-10H,2,11H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSRPEHWUGBZPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C3C(=C(C=C2)NC(=O)COC4=C(C=C(C=C4)Cl)Cl)C=CC=C3C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2547510.png)

![5-({2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2547511.png)